N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-25(23,24)21-12-6-8-15-10-11-16(13-18(15)21)20-19(22)17-9-5-4-7-14(17)2/h4-5,7,9-11,13H,3,6,8,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVAXBWPPWWBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is synthesized via acid-catalyzed cyclization of substituted aniline derivatives. For example, 7-nitro-1,2,3,4-tetrahydroquinoline serves as a common intermediate, synthesized by reacting 3-nitroaniline with cyclohexanone under acidic conditions (HCl or H₂SO₄). The reaction proceeds through a Pictet-Spengler mechanism , where the aldehyde group of cyclohexanone facilitates ring closure.
| Reaction Component | Role |
|---|---|
| 3-Nitroaniline | Starting amine |
| Cyclohexanone | Carbonyl source |
| HCl/H₂SO₄ | Acid catalyst |
| Ethanol | Solvent |
Key parameters include:
Sulfonylation of the Tetrahydroquinoline Intermediate
The ethanesulfonyl group is introduced via nucleophilic substitution at the nitrogen atom of the tetrahydroquinoline core. Ethanesulfonyl chloride is reacted with the intermediate in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts.
Amidation with 2-Methylbenzoyl Chloride
The final step involves coupling the sulfonylated tetrahydroquinoline with 2-methylbenzoyl chloride. This is achieved using Schotten-Baumann conditions , where the amine reacts with the acyl chloride in a biphasic system (water and DCM) with sodium bicarbonate as the base.
Reaction Mechanisms and Byproduct Analysis
Cyclization Mechanism
The Pictet-Spengler cyclization proceeds via iminium ion formation , followed by electrophilic attack at the aromatic ring’s para position relative to the nitro group. Nitro reduction (e.g., using H₂/Pd-C) is performed post-cyclization to yield the primary amine intermediate.
Sulfonylation Side Reactions
Competing reactions include over-sulfonylation (formation of disulfonylated products) and hydrolysis of ethanesulfonyl chloride. These are mitigated by:
Amidation Challenges
The steric bulk of the 2-methylbenzoyl group can reduce reaction efficiency. Catalytic DMAP (4-dimethylaminopyridine) is often added to accelerate acylation.
Optimization of Reaction Conditions
Solvent Selection
Catalytic Additives
Temperature Profiles
-
Lower temperatures (0–5°C) during sulfonylation and amidation reduce side reactions.
-
Cyclization requires elevated temperatures (80–100°C) to drive ring closure.
Purification and Characterization
Purification Techniques
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry
Comparison with Analogous Compounds
The preparation of this compound shares similarities with related quinoline sulfonamides. For instance, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide follows an identical sulfonylation protocol but differs in the regioselectivity of the benzamide substitution.
Industrial-Scale Considerations
Scaling up the synthesis requires:
Scientific Research Applications
Chemistry:
Used as a precursor in the synthesis of complex organic molecules.
Intermediate in the production of heterocyclic compounds.
Biology:
Research tool in the study of enzymatic pathways involving sulfonamides.
Used in probing the binding interactions with protein targets.
Medicine:
Potential pharmacological agent in drug development, particularly targeting neurological disorders and inflammation.
Investigated for its role in modulating cellular signaling pathways.
Industry:
Utilized in the production of specialty chemicals and materials.
Incorporated in the development of agrochemicals and dyes.
Mechanism of Action
The precise mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide varies depending on its application. In biological systems, it may exert its effects by interacting with specific enzymes or receptors, modulating their activity. The ethanesulfonyl group is known to interact strongly with biological molecules, potentially inhibiting or activating protein functions. The compound may also affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogs from recent literature and related chemical databases. Key differences in substituents, physicochemical properties, and inferred biological implications are highlighted.
Structural and Substituent Variations
Physicochemical and Functional Implications
- Sulfonamide vs. Acyl Groups : The ethanesulfonyl group in the target compound is less sterically hindered than the morpholine-4-carbonyl (10e) or tetrahydro-2H-pyran-4-carbonyl (10a) groups in . This may improve membrane permeability but reduce binding affinity to targets requiring bulky substituents for hydrophobic interactions .
- Thiophene vs. Benzene Rings : The thiophen-2-ylsulfonyl group in ’s compound introduces sulfur-mediated interactions, which are absent in the target compound. This could alter target selectivity in kinase or receptor binding .
Q & A
Q. Table 1: Biological Activity of Structural Analogs
Q. Table 2: Solubility Enhancement Strategies
| Strategy | Solubility Improvement | Limitations |
|---|---|---|
| DMSO co-solvent | 10-fold increase | Cytotoxicity at >1% v/v |
| Cyclodextrin inclusion | 5-fold increase | Limited loading capacity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
